N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic organic compound of interest in medicinal chemistry and pharmacology. This compound features a complex structure that integrates multiple heterocyclic rings, which may contribute to its biological activity and potential therapeutic applications. The presence of a methoxypyrrolidine and piperidine moiety suggests possible interactions with biological targets, making it a subject of scientific research.
The compound is classified under the category of benzamides, which are derivatives of benzoic acid where an amine group is attached to the benzene ring. It is identified by the Chemical Abstracts Service number 2309312-76-1 and has a molecular formula of C19H26N4O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in its structure .
The synthesis of N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves several steps:
These steps can involve various reagents and solvents optimized for yield and purity during synthesis.
The synthesis may utilize methods such as reductive amination or nucleophilic substitution to facilitate the formation of the desired rings. Reaction conditions such as temperature, pressure, and time are critical for successful synthesis. Industrial production may also involve scaling these methods for higher yield .
The molecular structure of N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide can be represented as follows:
The compound features a central benzene ring connected to a side chain that includes both a piperidine and pyrrolidine structure. This complexity allows for diverse interactions with biological systems.
Key structural data include:
N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The choice of reagents and conditions significantly affects the reaction pathways and products formed .
The mechanism of action for N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide is primarily based on its interaction with specific biological targets. Preliminary studies suggest it may act as an inhibitor of certain receptors involved in immune responses, potentially modulating inflammatory pathways .
Key chemical properties include:
Further studies are required to elucidate these properties fully .
N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide has several potential applications:
This compound represents a promising area for further research in both medicinal chemistry and materials science due to its intricate structure and potential biological activities.
This compound represents an advanced hybrid scaffold incorporating benzamide, piperidine, and methoxypyrrolidine pharmacophores. Its structure exemplifies modern strategies in medicinal chemistry aimed at enhancing target selectivity and metabolic stability. The molecule consists of three primary components: a benzamide headgroup providing hydrogen-bonding capability, a central 2-oxoethyl linker offering conformational flexibility, and a complex amine region featuring a 4-(3-methoxypyrrolidin-1-yl)piperidine tail that contributes three-dimensional spatial occupation and potential receptor interaction points. This sophisticated architecture positions it as a promising candidate for modulating challenging biological targets implicated in neurological and metabolic disorders, warranting detailed investigation of its structural and pharmacological properties.
Benzamide derivatives constitute a privileged scaffold class in medicinal chemistry characterized by a benzene ring directly attached to a carboxamide group (-CONH-). The molecule N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide extends this core through strategic substitutions that enhance its pharmacological potential. The critical structural motifs include:
Table 1: Key Functional Motifs and Their Pharmacological Roles
Structural Motif | Pharmacological Contribution | Representative Compound Analogs |
---|---|---|
Benzamide Core | Target binding via π-stacking and H-bonding | Pyrrolo[2,3-d]pyrimidine kinase inhibitors [2] |
Acetamide Linker | Conformational flexibility | Oxopicolinamide derivatives [3] |
4-(Heterocyclic)piperidine | Enhanced CNS penetration & 3D diversity | Estrogen receptor modulators [5] |
3-Alkoxypyrrolidine | Solubility enhancement & stereochemical influence | Pyrrolopyrimidine derivatives [2] |
The strategic positioning of the methoxy group on the pyrrolidine ring (rather than the piperidine) represents a novel design element. This placement potentially minimizes first-pass metabolism associated with alkoxy groups on saturated six-membered rings while maintaining the electronic effects beneficial for receptor interaction. Hybrid scaffolds incorporating piperidine and pyrrolidine systems demonstrate improved pharmacokinetic profiles compared to simpler amines, particularly regarding oral bioavailability and half-life extension [2] [5].
Piperidine-pyrrolidine hybrid architectures represent a significant evolution in heterocyclic medicinal chemistry. These frameworks emerged prominently in the late 1990s as researchers sought to overcome limitations of monocyclic systems. The historical development can be categorized into distinct phases:
Table 2: Evolution of Piperidine-Pyrrolidine Hybrid Therapeutics
Time Period | Scaffold Characteristics | Therapeutic Application | Example Innovation |
---|---|---|---|
1990-2000 | Simple piperidines/pyrrolidines | Antidepressants, Antipsychotics | Paroxetine (piperidine) |
2000-2010 | Linear piperazine-pyrrolidine connectors | Kinase Inhibitors, Oncology | US8420657B2 Pyrrolopyrimidines [2] |
2010-2015 | Spirocyclic & bridged hybrids | CNS Disorders, Metabolic Diseases | Tetramethylcyclohexylidene-estrogen modulators [5] |
2015-Present | Stereospecific 3-alkoxy substituted pyrrolidines | Targeted Neuromodulation, Enzymology | 3-Methoxypyrrolidin-1-yl-piperidine cores [2] [3] |
The hybrid scaffold within N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide embodies this historical progression by integrating a conformationally constrained, stereodefined 3-methoxypyrrolidine with the pharmacokinetic advantages of the piperidine ring. This design specifically addresses limitations of earlier generations, particularly regarding target selectivity and metabolic oxidation susceptibility at unsubstituted ring positions [2] [5].
The structural architecture of N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide presents a compelling rationale for development against neurological and metabolic disorders, underpinned by several key factors:
The convergence of favorable physicochemical properties, versatile pharmacophoric elements, and structural precedents in clinically validated chemotypes provides a strong foundation for investigating N-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)benzamide in these challenging therapeutic areas. Future research should prioritize target deconvolution studies and validation in disease-relevant cellular models of neurodegeneration and insulin resistance.
Table 3: Potential Neurological and Metabolic Targets for Hybrid Benzamide Scaffolds
Target Class | Representative Targets | Structural Basis for Activity | Therapeutic Application |
---|---|---|---|
Tyrosine Kinases | TrkA, JAK2, Btk | Benzamide H-bonding to hinge region; hydrophobic occupation of pocket | Neuropathic pain, Neuroinflammation |
GPCRs | 5-HT₆, 5-HT₇, H₃ receptors | Ionic interaction with conserved aspartate; piperidine spacer geometry | Cognitive disorders, Obesity |
Serine Proteases | Factor XIa, DPP-4, Elastase | Amide carbonyl interaction with catalytic serine; S1 pocket occupancy | Thrombosis, Type 2 Diabetes |
Nuclear Hormone Receptors | PPARγ, Estrogen-related receptors | Benzamide as core scaffold; alkoxy group for cofactor interaction | Insulin resistance, Metabolic syndrome |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: